REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[C-:9]#[N:10].[Na+].O>CS(C)=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]#[N:10])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with ethyl acetate (3×50 mL)
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Type
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WASH
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Details
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the combined extracts were washed with sodium hypochlorite solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 40 g, 10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27 mmol | |
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 30.1% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |